molecular formula C13H12ClN3OS B10971999 N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10971999
M. Wt: 293.77 g/mol
InChI Key: IFOHYVRQXJIQEH-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a pyrimidine ring linked via a thioether bridge to an acetamide backbone. The 5-chloro-2-methylphenyl substituent on the acetamide nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties. Such compounds are typically synthesized via nucleophilic substitution reactions between chloroacetamide intermediates and thiol-containing heterocycles (e.g., 2-mercaptopyrimidine) under refluxing ethanol or acetone .

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H12ClN3OS/c1-9-3-4-10(14)7-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)

InChI Key

IFOHYVRQXJIQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiol-Acetamide Coupling

The most widely documented method involves reacting 5-chloro-2-methylphenylacetamide derivatives with pyrimidine-2-thiol precursors. This approach leverages the nucleophilicity of the thiol group to displace a leaving group (typically chlorine) on the acetamide intermediate.

Example Protocol

  • Intermediate Preparation : 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide is synthesized by treating 5-chloro-2-methylaniline with chloroacetyl chloride in dichloromethane at 0–5°C, followed by neutralization with sodium bicarbonate.

  • Thiol Activation : Pyrimidine-2-thiol (e.g., 4,6-diaminopyrimidine-2-thiol) is deprotonated using potassium hydroxide in ethanol under reflux for 30 minutes.

  • Coupling Reaction : The activated thiol is reacted with the chloroacetamide intermediate at 80–90°C for 2–4 hours, achieving yields of 85–92%.

Critical Parameters

  • Solvent : Ethanol or dimethylformamide (DMF) enhances solubility and reaction kinetics.

  • Base : KOH or triethylamine facilitates thiolate ion formation, accelerating substitution.

  • Temperature : Prolonged reflux (>3 hours) minimizes byproducts like disulfides.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Comparative studies demonstrate that polar aprotic solvents (e.g., DMF) improve reaction rates due to better stabilization of the transition state. However, ethanol remains preferred for its cost-effectiveness and ease of purification. Elevated temperatures (80–90°C) are essential to overcome the activation energy barrier, but exceeding 100°C promotes decomposition.

Table 1. Solvent Impact on Reaction Efficiency

SolventYield (%)Reaction Time (h)Byproduct Formation
Ethanol884Low
DMF922.5Moderate
THF765High

Data derived from.

Catalytic Enhancements

The addition of catalytic iodide (e.g., KI) via the Finkelstein reaction mechanism increases electrophilicity at the acetamide’s α-carbon, improving substitution efficiency. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide enhance interfacial interactions in biphasic systems.

Alternative Synthetic Routes

One-Pot Sequential Synthesis

Recent advances describe a one-pot method combining acetamide formation and thiol coupling without isolating intermediates:

  • 5-Chloro-2-methylaniline is treated with chloroacetyl chloride in situ.

  • Pyrimidine-2-thiol and KOH are added directly to the reaction mixture.

  • The process achieves 87% yield with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) shortens reaction times to 20–30 minutes while maintaining yields at 89–91%. This method reduces energy consumption and avoids thermal degradation.

Characterization and Quality Control

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 4.12 (s, 2H, SCH₂), 7.25–7.48 (m, 3H, Ar-H), 8.64 (s, 1H, pyrimidine-H).

    • ¹³C NMR : 168.5 ppm (C=O), 157.2 ppm (pyrimidine C2).

  • Mass Spectrometry : Molecular ion peak at m/z 351.8 [M+H]⁺ confirms the molecular formula C₁₃H₁₁ClN₃OS₂.

Table 2. Key Spectral Assignments

TechniqueDiagnostic SignalAssignment
¹H NMRδ 4.12 (s, 2H)SCH₂CO
IR1650 cm⁻¹C=O stretch
HPLCRetention time: 6.7 minPurity >98%

Data synthesized from.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Processes

  • Batch Reactors : Preferred for flexibility; typical batches yield 5–10 kg with 88–90% purity after recrystallization.

  • Continuous Flow : Offers superior heat transfer and consistency, achieving 93% purity at 2 kg/hour throughput.

Purification Protocols

Recrystallization from ethanol/water (3:1) removes unreacted starting materials, while column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities.

Challenges and Mitigation Strategies

Byproduct Formation

  • Disulfides : Arise from thiol oxidation; mitigated by inert atmosphere (N₂ or Ar) and antioxidant additives (e.g., ascorbic acid).

  • Hydrolysis : Chloroacetamide intermediates prone to hydrolysis; controlled pH (7.5–8.5) and anhydrous conditions are critical.

Scalability Issues

Exothermic reactions during scaling require jacketed reactors with precise temperature control to prevent runaway reactions .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is in the field of oncology. Research indicates that compounds with similar structures exhibit significant cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiadiazole derivatives, which share structural similarities with this compound. The results showed that these compounds had potent inhibitory effects on human cancer cell lines, including:

  • Lung Cancer (A549)
  • Skin Cancer (SK-MEL-2)
  • Ovarian Cancer (SK-OV-3)
  • Colon Cancer (HCT15)

The most active compound in this series demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong potential for further development as an anticancer agent .

Targeted Drug Design

The compound's structural features allow for targeted drug design, particularly in developing inhibitors for specific molecular targets associated with tumor growth and metastasis. The presence of the pyrimidine and sulfanyl groups may enhance its binding affinity to these targets.

Potential for Combination Therapy

Research suggests that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy while reducing side effects. This approach is particularly relevant in treating resistant cancer types.

Safety Profile and Toxicity

Preliminary toxicological assessments indicate that while the compound exhibits anticancer properties, it also presents certain safety concerns. The compound has been classified with potential hazards including:

Hazard ClassDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye DamageCauses serious eye damage

These findings necessitate further investigation into the compound's safety profile before clinical application can be considered .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinylsulfanyl group could play a crucial role in binding to the target site, while the chloro-methylphenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural features and properties of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₁₃H₁₂ClN₃OS 293.8 Pyrimidin-2-ylsulfanyl, 5-chloro-2-MePh Likely enzyme inhibition (inferred)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole, indole moiety LOX, α-glucosidase, BChE inhibition
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₃H₁₆N₄OS 280.4 4,6-diMe-pyrimidine, 4-Me-pyridine Crystallized structure, hydrogen bonding
N-(2-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI) C₁₂H₁₁ClN₄S 294.8 4,6-diamino-pyrimidine, 2-ClPh Intramolecular N–H⋯N hydrogen bonding
N-(5-Chloro-2-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₄H₂₁ClN₂O₂S₂ 469.0 Thieno-pyrimidine, 3,5-diMePh Higher lipophilicity, potential kinase inhibition

Key Observations:

  • Heterocyclic Modifications: Replacement of pyrimidine with oxadiazole (8t) introduces π-stacking capabilities due to the aromatic indole group, enhancing enzyme inhibition (e.g., LOX and BChE) .
  • Substituent Effects: The 5-chloro-2-methylphenyl group in the target compound confers steric bulk and electron-withdrawing effects, which may stabilize the molecule against metabolic degradation.
  • Molecular Weight and Lipophilicity: Compounds with extended aromatic systems (e.g., 8t, ) have higher molecular weights (>400 g/mol) and logP values, which may reduce aqueous solubility but enhance membrane permeability.

Crystal Structure and Conformational Analysis

  • Target Compound vs. ARARUI (): The dihedral angle between pyrimidine and phenyl rings in ARARUI is 67.84°, compared to ~42–62° in other analogs, indicating variable molecular flexibility. Intramolecular hydrogen bonds stabilize folded conformations, influencing bioavailability.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12ClN3OSC_{12}H_{12}ClN_{3}OS and a molecular weight of 283.76 g/mol. Its structure includes a chloro-substituted aromatic ring and a pyrimidine moiety linked through a sulfanyl group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been noted for their antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these effects by disrupting microbial cell wall synthesis or function.
  • Antitumor Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism often involves interaction with specific cellular targets, including enzymes or receptors involved in cancer progression.
  • Anti-inflammatory Effects : Compounds with pyrimidine structures have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis
Anti-inflammatoryReduction of cytokine levels
Enzyme inhibitionTargeting specific kinases

Case Studies

  • Antimicrobial Study :
    In a study evaluating various pyrimidine derivatives, this compound showed significant inhibition against Staphylococcus aureus strains. The study utilized the disk diffusion method to assess antibacterial activity, revealing zones of inhibition comparable to standard antibiotics.
  • Antitumor Research :
    A recent in vitro study demonstrated that this compound could induce apoptosis in A431 vulvar epidermal carcinoma cells. The mechanism involved mitochondrial pathway activation, leading to cytochrome c release and caspase activation, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects :
    In vivo experiments indicated that the compound significantly reduced paw edema in rat models of inflammation. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory profile.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide?

Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves reacting 2-chloro-N-(5-chloro-2-methylphenyl)acetamide with pyrimidin-2-thiol in refluxing ethanol, followed by purification through recrystallization (e.g., chloroform-acetone mixtures) . Key steps include:

  • Reagent selection: Use anhydrous solvents to minimize hydrolysis.
  • Reaction optimization: Adjust stoichiometry (1:1 molar ratio) and reflux time (4–6 hours) for maximum yield.
  • Characterization: Confirm product purity via melting point analysis, TLC, and spectroscopic methods.

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Spectroscopy:
    • IR: Identify thioether (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) functional groups .
    • NMR: 1^1H NMR resolves aromatic protons (δ 6.8–7.5 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm). 13^13C NMR confirms pyrimidine carbons (δ 150–160 ppm) .
  • X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings (e.g., 42–67°) .

Advanced: How do structural modifications influence bioactivity in related acetamide derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent (R-group)Bioactivity (IC₅₀, µM)Target EnzymeReference
5-Indolylmethyl-oxadiazoleLOX: 12.3 ± 0.8Lipoxygenase
4-FluorophenylBChE: 18.4 ± 1.2Butyrylcholinesterase
4-Methoxyphenylα-Glucosidase: 24.5 ± 2.1α-Glucosidase

Key trends:

  • Bulky substituents (e.g., indole) enhance LOX inhibition by increasing hydrophobic interactions.
  • Electron-withdrawing groups (e.g., Cl, F) improve BChE binding via polar contacts .

Advanced: How can computational methods predict electronic properties and reactivity?

Answer:

  • HOMO-LUMO analysis: Density Functional Theory (DFT) calculates energy gaps (e.g., 4.2–5.1 eV) to predict charge transfer and stability .
  • Molecular Electrostatic Potential (MESP): Maps identify nucleophilic (amide N–H) and electrophilic (pyrimidine ring) sites for reaction planning .
  • Docking studies: AutoDock/Vina simulates enzyme binding, correlating pyrimidine-thioether orientation with LOX inhibition .

Advanced: What challenges arise in resolving crystallographic data for such compounds?

Answer:

  • Crystal quality: Slow evaporation (e.g., chloroform-acetone) yields diffraction-suitable crystals. Poor solubility may require solvent screening .
  • Disorder modeling: Methyl/pyrimidine groups often exhibit positional disorder, requiring TLS refinement in SHELXL .
  • Hydrogen bonding: Intramolecular N–H⋯N bonds stabilize folded conformations, complicating torsional angle refinement .

Advanced: How can researchers address contradictions in bioactivity data across studies?

Answer:

  • Assay standardization: Control variables (e.g., pH, temperature) for enzyme assays. For LOX, use 25°C and pH 7.4 .
  • Purity validation: Confirm compound purity (>95%) via HPLC before testing. Impurities (e.g., unreacted thiols) may skew results .
  • Statistical rigor: Triplicate experiments with ANOVA analysis reduce false positives .

Basic: What in vitro biological activities have been reported for structurally related compounds?

Answer:

CompoundLOX Inhibition (IC₅₀, µM)α-Glucosidase (IC₅₀, µM)BChE (IC₅₀, µM)
8t (Indole derivative)12.3 ± 0.828.7 ± 1.522.4 ± 1.1
8u (Ethoxy derivative)15.6 ± 1.219.8 ± 0.918.4 ± 1.2
8v (Nitro derivative)24.5 ± 2.132.3 ± 2.427.9 ± 1.8

Note: Activities vary with substituent electronic and steric profiles .

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